

A Comparative Guide to Fluorogenic RNA Aptamers: DMHBO+, Spinach2, and Mango

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Compound of Interest

Compound Name: DMHBO+

Cat. No.: B15552312

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For researchers in the fields of molecular biology, bioengineering, and drug development, the ability to visualize and track RNA molecules in real-time is paramount. Fluorogenic RNA aptamers, which are short RNA sequences that bind to specific ligands (fluorogens) and activate their fluorescence, have emerged as powerful tools for this purpose. This guide provides a comprehensive comparison of three prominent fluorogenic RNA aptamer systems: Chili-**DMHBO+**, Spinach2-DFHBI-1T, and Mango-TO1-Biotin. We will delve into their performance metrics, experimental protocols, and underlying mechanisms to assist you in selecting the optimal system for your research needs.

Performance Comparison

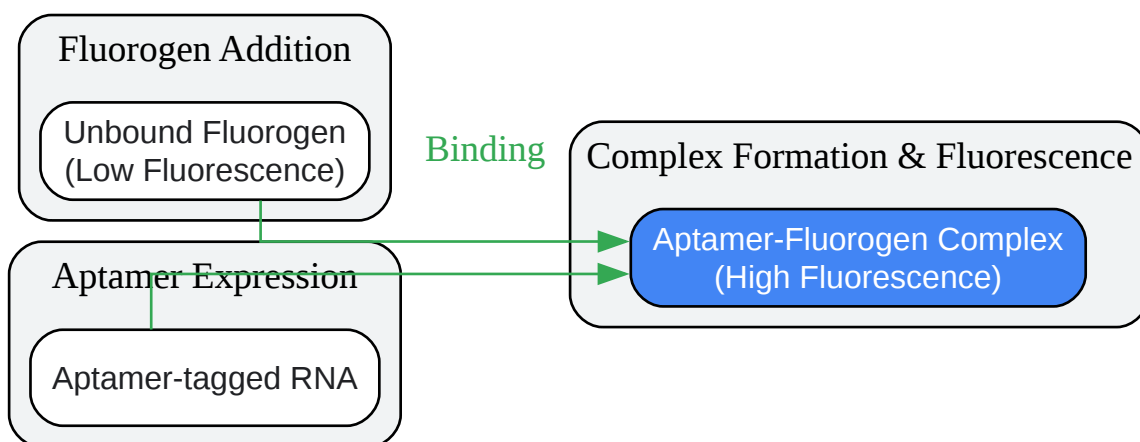
The selection of a fluorogenic RNA aptamer system often depends on a combination of factors, including the brightness of the fluorescent signal, the affinity between the aptamer and its ligand, and the specific spectral properties required for the experiment. The following tables summarize the key quantitative performance indicators for Chili-**DMHBO+**, Spinach2-DFHBI-1T, and Mango-TO1-Biotin to facilitate an objective comparison.

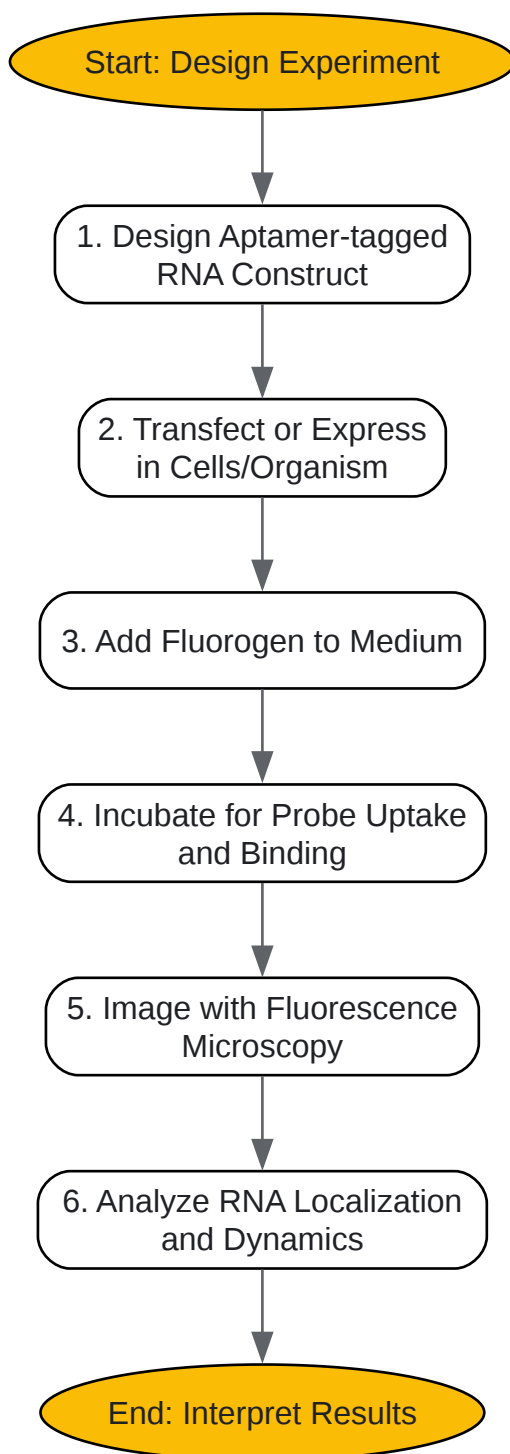
Property	Chili-DMHBO+	Spinach2-DFHBI-1T	Mango-TO1-Biotin
Aptamer	Chili	Spinach2	Mango
Fluorogen	DMHBO+	DFHBI-1T	TO1-Biotin
Excitation Max (nm)	456	482	510
Emission Max (nm)	592	505	535
Stokes Shift (nm)	136	23	25
Binding Affinity (Kd)	12 nM	~560 nM	~3 nM
Quantum Yield (Φ)	~0.10	0.94	~0.14-0.55
Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	22,000	35,400	77,500
Brightness ($\epsilon \times \Phi$)	2,200	33,276	10,850 - 42,625
Photostability	Good	Moderate to Good	Good

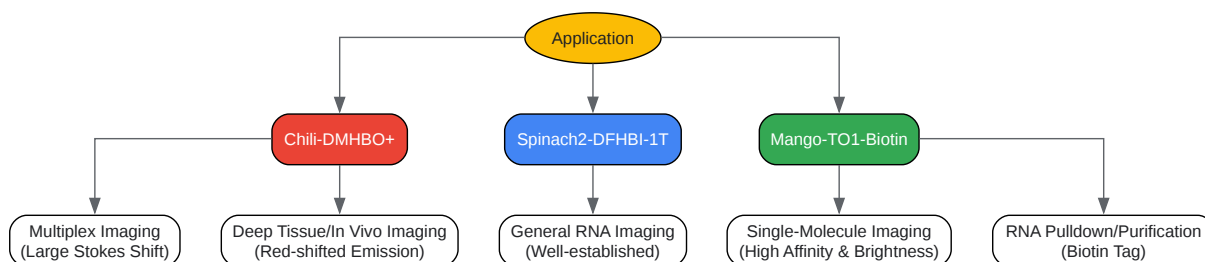
Table 1: Photophysical and Binding Properties of Fluorogenic RNA Aptamer Systems. This table provides a side-by-side comparison of the key performance metrics for the Chili-**DMHBO+**, Spinach2-DFHBI-1T, and Mango-TO1-Biotin systems. Brightness is calculated as the product of the extinction coefficient and the quantum yield.

Signaling Pathways and Experimental Workflow

The fundamental principle behind these fluorogenic aptamer systems is the conformational change induced in the fluorogen upon binding to its specific RNA aptamer. This interaction restricts the rotational freedom of the fluorogen, leading to a significant increase in its quantum yield and, consequently, a bright fluorescent signal.







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